isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11201596
InChI: InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-16-7-5-6-8-17(16)23(26)31-19(22)10-15/h5-10,13-14H,11-12H2,1-4H3
SMILES: CC(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)C
Molecular Formula: C23H24O8
Molecular Weight: 428.4 g/mol

isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate

CAS No.:

Cat. No.: VC11201596

Molecular Formula: C23H24O8

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate -

Specification

Molecular Formula C23H24O8
Molecular Weight 428.4 g/mol
IUPAC Name propan-2-yl 2-[6-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)benzo[c]chromen-3-yl]oxyacetate
Standard InChI InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-16-7-5-6-8-17(16)23(26)31-19(22)10-15/h5-10,13-14H,11-12H2,1-4H3
Standard InChI Key FXTNMORZWKNLJQ-UHFFFAOYSA-N
SMILES CC(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)C
Canonical SMILES CC(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)C

Introduction

Chemical Identity and Structural Analysis

Isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate belongs to the coumarin-derived polycyclic aromatic ethers. Its IUPAC name systematically describes the substituents: a benzo[c]chromen-6-one scaffold substituted at positions 1 and 3 with isopropoxy-oxoethoxy and acetoxy-isopropyl ester groups, respectively . The molecule’s architecture combines a planar aromatic system with flexible ester side chains, likely influencing its solubility and reactivity.

Structural Features:

  • Core: A 6H-benzo[c]chromen-6-one system, comprising fused benzene and pyran rings with a ketone at position 6.

  • Substituents:

    • Position 1: 2-isopropoxy-2-oxoethoxy group (-O-CO-O-CH(CH3)2\text{-O-CO-O-CH(CH}_3\text{)}_2).

    • Position 3: Acetoxy-isopropyl ester (-O-CO-CH2-O-CO-CH(CH3)2\text{-O-CO-CH}_2\text{-O-CO-CH(CH}_3\text{)}_2) .

The compound’s monoisotopic mass (428.147118 Da) and high oxygen content (29.8% by mass) suggest polar characteristics, hinting at moderate solubility in organic solvents like ethyl acetate or dichloromethane .

Synthesis and Manufacturing

While no explicit synthesis protocol for this compound is documented in the provided sources, analogous coumarin derivatives are typically synthesized via multi-step routes involving condensation, esterification, and functionalization reactions .

Hypothetical Synthetic Pathway

  • Formation of Benzo[c]chromen-6-one:

    • A Knoevenagel condensation between 2,4-dihydroxybenzaldehyde and a β-keto ester (e.g., ethyl acetoacetate) under acidic or basic catalysis could yield the coumarin core .

    • Cyclization and oxidation steps would introduce the 6-keto group.

  • Esterification at Positions 1 and 3:

    • Nucleophilic substitution or ester exchange reactions with isopropyl bromoacetate and 2-isopropoxyacetyl chloride could install the side chains.

    • Acetic acid or piperidine may serve as catalysts, with reflux conditions (e.g., 8–12 hours in ethanol) promoting efficiency .

  • Purification:

    • Column chromatography using silica gel and a hexane/ethyl acetate gradient (1:4 to 1:1) would isolate the product .

Reaction Mechanism

The esterification likely proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl groups on the coumarin core attack electrophilic carbonyl carbons in the acylating agents, displacing leaving groups (e.g., chloride or alkoxide) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC23H24O8\text{C}_{23}\text{H}_{24}\text{O}_8
Average Mass428.437 Da
Melting PointNot reported
SolubilityLikely soluble in polar organics
StabilityHydrolysis-prone under strong acids/bases

The absence of melting point data underscores the need for further experimental characterization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Hypothetical peaks based on structural analogs :

  • 3305 cm1^{-1}: N–H stretch (if impurities present).

  • 1726 cm1^{-1}: Lactone (C=O).

  • 1706 cm1^{-1}: Ester carbonyl (C=O).

  • 1620 cm1^{-1}: Conjugated C=C/C=N.

Nuclear Magnetic Resonance (NMR)

1H^1 \text{H} NMR (predicted):

  • δ 1.2–1.4 ppm: Doublets for isopropyl methyl groups.

  • δ 2.5–3.1 ppm: Acetoxy methylene protons.

  • δ 6.8–8.2 ppm: Aromatic protons from the benzo[c]chromene core.

13C^{13} \text{C} NMR (predicted):

  • δ 160–165 ppm: Carbonyl carbons (esters, lactone).

  • δ 110–150 ppm: Aromatic/olefinic carbons.

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